molecular formula C19H16N6 B12927355 2,2'-(6-Methylquinoxaline-2,3-diyl)bis(pyridin-4-amine) CAS No. 143628-60-8

2,2'-(6-Methylquinoxaline-2,3-diyl)bis(pyridin-4-amine)

Cat. No.: B12927355
CAS No.: 143628-60-8
M. Wt: 328.4 g/mol
InChI Key: FJTOPBRROIUFKU-UHFFFAOYSA-N
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Description

2,2’-(6-Methylquinoxaline-2,3-diyl)bis(pyridin-4-amine) is a heterocyclic aromatic compound with the molecular formula C19H16N6. This compound is characterized by the presence of a quinoxaline core substituted with a methyl group and two pyridin-4-amine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(6-Methylquinoxaline-2,3-diyl)bis(pyridin-4-amine) typically involves the condensation of 6-methylquinoxaline-2,3-diamine with pyridine-4-carbaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 2,2’-(6-Methylquinoxaline-2,3-diyl)bis(pyridin-4-amine) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

2,2’-(6-Methylquinoxaline-2,3-diyl)bis(pyridin-4-amine) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,2’-(6-Methylquinoxaline-2,3-diyl)bis(pyridin-4-amine) involves its interaction with specific molecular targets and pathways. The compound’s quinoxaline core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Uniqueness: 2,2’-(6-Methylquinoxaline-2,3-diyl)bis(pyridin-4-amine) is unique due to its combination of a quinoxaline core with pyridin-4-amine groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

143628-60-8

Molecular Formula

C19H16N6

Molecular Weight

328.4 g/mol

IUPAC Name

2-[3-(4-aminopyridin-2-yl)-6-methylquinoxalin-2-yl]pyridin-4-amine

InChI

InChI=1S/C19H16N6/c1-11-2-3-14-15(8-11)25-19(17-10-13(21)5-7-23-17)18(24-14)16-9-12(20)4-6-22-16/h2-10H,1H3,(H2,20,22)(H2,21,23)

InChI Key

FJTOPBRROIUFKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C(=N2)C3=NC=CC(=C3)N)C4=NC=CC(=C4)N

Origin of Product

United States

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